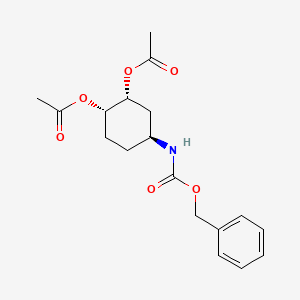
(1S,2R,4S)-4-(((Benzyloxy)carbonyl)amino)cyclohexane-1,2-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,4S)-4-(((Benzyloxy)carbonyl)amino)cyclohexane-1,2-diyl diacetate is a useful research compound. Its molecular formula is C18H23NO6 and its molecular weight is 349.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1S,2R,4S)-4-(((benzyloxy)carbonyl)amino)cyclohexane-1,2-diyl diacetate is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H23N1O5 with a molecular weight of 305.36 g/mol. The compound features a cyclohexane ring substituted with a benzyloxycarbonyl amino group and two acetate groups. This structural configuration is crucial for its biological activity.
Research indicates that compounds similar to this compound may act through various biological pathways:
- PPAR Agonism : The compound exhibits agonistic activity towards peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This interaction has been linked to anti-inflammatory effects and improved metabolic profiles in animal models .
- Cellular Uptake and Bioavailability : Studies suggest that the compound is capable of crossing biological membranes effectively, enhancing its potential as a therapeutic agent. It demonstrates favorable pharmacokinetics, including good bioavailability and stability against metabolic degradation .
Pharmacological Effects
The biological activity of this compound has been evaluated in several contexts:
- Anti-inflammatory Activity : In vivo studies have shown that the compound can significantly reduce markers of inflammation in models of diabetic retinopathy. This effect is attributed to its ability to modulate PPARα activity, leading to decreased vascular leakage and improved retinal health .
- Neuroprotective Effects : The compound has been tested for neuroprotective properties in models of neurodegeneration. It appears to mitigate oxidative stress and promote neuronal survival under conditions that typically lead to cell death .
Study 1: PPARα Agonism in Diabetic Models
A study investigated the effects of this compound on retinal vascular leakage in diabetic rats. The results indicated that systemic administration significantly reduced leakage compared to control groups. The compound's ability to activate PPARα was confirmed through gene expression analysis of target genes involved in lipid metabolism and inflammation .
Study 2: Neuroprotective Effects in Oxidative Stress Models
Another study assessed the neuroprotective effects of the compound in a model of oxidative stress induced by hydrogen peroxide. The results showed that treatment with the compound led to a decrease in apoptotic markers and an increase in antioxidant enzyme activity within neuronal cells .
Data Tables
| Biological Activity | Mechanism | Outcome |
|---|---|---|
| Anti-inflammatory | PPARα activation | Reduced retinal leakage |
| Neuroprotection | Antioxidant activity | Decreased cell apoptosis |
特性
IUPAC Name |
[(1S,2R,4S)-2-acetyloxy-4-(phenylmethoxycarbonylamino)cyclohexyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-12(20)24-16-9-8-15(10-17(16)25-13(2)21)19-18(22)23-11-14-6-4-3-5-7-14/h3-7,15-17H,8-11H2,1-2H3,(H,19,22)/t15-,16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYVPOKIUIUCKO-YESZJQIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(CC1OC(=O)C)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H](C[C@H]1OC(=O)C)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














